N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide typically involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with 1,3-benzodioxole-5-carbaldehyde. The reaction is carried out in a solvent such as dry dimethylformamide (DMF) in the presence of a base like triethylamine (TEA) at elevated temperatures (around 70°C). The completion of the reaction is monitored using thin-layer chromatography (TLC). The reaction mixture is then poured onto crushed ice and stirred to precipitate the product .
Chemical Reactions Analysis
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form new hydrazone derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Anticancer Research: The compound has shown promising anticancer activity in vitro, indicating its potential as a lead compound for the development of new anticancer agents.
Materials Science: The unique structural features of the compound make it suitable for use in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antimicrobial effects . In cancer cells, the compound induces apoptosis by causing cell cycle arrest at specific phases and disrupting cellular processes .
Comparison with Similar Compounds
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can be compared with other similar compounds such as:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound also contains a benzodioxole ring and exhibits similar biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have been studied for their anticancer properties and share structural similarities with the target compound.
Properties
Molecular Formula |
C20H16N2O6 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H16N2O6/c1-12-6-20(24)28-17-8-14(3-4-15(12)17)25-10-19(23)22-21-9-13-2-5-16-18(7-13)27-11-26-16/h2-9H,10-11H2,1H3,(H,22,23)/b21-9+ |
InChI Key |
UCSAEJSTZQYXDO-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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